2,3,5,7A-Tetrahydro-1H-pyrrolizine

Enzyme inhibition Proline racemase Substrate-product analogue

2,3,5,7A-Tetrahydro-1H-pyrrolizine (CAS 51463-41-3, molecular formula C₇H₁₁N, molecular weight 109.17 g/mol) is a partially hydrogenated bicyclic heterocycle belonging to the pyrrolizine class, characterized by a pyrrole ring fused to a pyrrolidine ring with a bridgehead nitrogen and a specific endocyclic double bond at the 1,2-position. The compound exists as a racemic mixture with one defined stereocenter at the 7a-position and is commercially available as a research chemical from multiple suppliers.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
Cat. No. B12903582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,7A-Tetrahydro-1H-pyrrolizine
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1CC2C=CCN2C1
InChIInChI=1S/C7H11N/c1-3-7-4-2-6-8(7)5-1/h1,3,7H,2,4-6H2
InChIKeyCSNWPSHAZNPDBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,7A-Tetrahydro-1H-pyrrolizine: Core Scaffold Identity and Physicochemical Baseline for Procurement Decisions


2,3,5,7A-Tetrahydro-1H-pyrrolizine (CAS 51463-41-3, molecular formula C₇H₁₁N, molecular weight 109.17 g/mol) is a partially hydrogenated bicyclic heterocycle belonging to the pyrrolizine class, characterized by a pyrrole ring fused to a pyrrolidine ring with a bridgehead nitrogen and a specific endocyclic double bond at the 1,2-position . The compound exists as a racemic mixture with one defined stereocenter at the 7a-position and is commercially available as a research chemical from multiple suppliers . Its computed physicochemical properties include a density of 1.0±0.1 g/cm³, a boiling point of 151.3±9.0 °C at 760 mmHg, an ACD/LogP of 1.20, and a topological polar surface area of approximately 3 Ų, indicating moderate lipophilicity and limited hydrogen-bonding capacity . The compound is soluble in organic solvents such as dichloromethane and ethanol and is stable under ambient conditions but sensitive to strong oxidizing agents .

Why 2,3,5,7A-Tetrahydro-1H-pyrrolizine Cannot Be Substituted by Other Tetrahydro-pyrrolizine Isomers or Saturated Analogs


The precise position of the endocyclic double bond in the 2,3,5,7A-tetrahydro-1H-pyrrolizine scaffold dictates both its conformational flexibility and its chemical reactivity profile, rendering generic substitution with regioisomeric or fully saturated analogs invalid for any application where scaffold geometry matters [1]. The 2,3,5,7A-isomer (Δ¹,² double bond) and the 2,3,5,6-isomer (Δ³,⁴ double bond) differ in computed LogP by approximately 0.11 units and exhibit distinct hydrogenation diastereoselectivities—endocyclic double bond substrates yield syn addition products (e.d. 90%) with PtO₂, whereas exocyclic double bond substrates favour anti addition (e.d. 84%) with Pd/C [2]. This regioisomer-specific reactivity profile means that procurement of the correct isomer is essential for synthetic route fidelity and stereochemical outcome predictability.

Quantitative Differentiation Evidence for 2,3,5,7A-Tetrahydro-1H-pyrrolizine Against Closest Analogs


Proline Racemase Inhibition: Tetrahydro-pyrrolizine-7a-carboxylate vs. Rigid Bicyclic Analog 7-Azabicyclo[2.2.1]heptane-7-ium-1-carboxylate

The tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate derivative—a direct functionalized analog of the target scaffold—acts as a noncompetitive inhibitor of proline racemase from Clostridium sticklandii with a Ki of 111 ± 15 mM (cf. Km = 5.7 ± 0.5 mM) and an IC₅₀ of 67 µM [1]. In contrast, the structurally rigid bicyclic substrate-product analog 7-azabicyclo[2.2.1]heptan-7-ium-1-carboxylate produces only 29% inhibition at a concentration of 142.5 mM in the same assay system [1]. The approximately 3.8-fold improvement in inhibitory efficacy is attributed to the greater conformational flexibility of the tetrahydro-pyrrolizine scaffold, which allows better accommodation within the capacious active site of the enzyme [1].

Enzyme inhibition Proline racemase Substrate-product analogue

Regioisomer Lipophilicity Comparison: 2,3,5,7A-Tetrahydro-1H-pyrrolizine vs. 2,3,5,6-Tetrahydro-1H-pyrrolizine

The two regioisomeric tetrahydro-1H-pyrrolizines differ in their computed partition coefficients: the 2,3,5,7A-isomer (target) has an ACD/LogP of 1.20 , while the 2,3,5,6-isomer (CAS 20463-30-3) exhibits a computed LogP of 1.3077 [1]. The difference of ΔLogP ≈ 0.11 translates to an approximately 1.3-fold difference in octanol-water partitioning, which can be significant in chromatographic method development and in fine-tuning the lipophilicity of derived compound libraries [2]. Both isomers share identical molecular formula (C₇H₁₁N), molecular weight (109.17 g/mol), and topological polar surface area (~3 Ų), meaning that LogP is one of the few computable parameters that reliably distinguishes them for quality control purposes.

Physicochemical profiling Lipophilicity Regioisomer differentiation

Double Bond Position Dictates Hydrogenation Diastereoselectivity: Endocyclic vs. Exocyclic Double Bond in Pyrrolizine Scaffolds

The position of the double bond in partially saturated pyrrolizine scaffolds directly controls the stereochemical outcome of catalytic hydrogenation. Endocyclic double bond substrates—such as those bearing the Δ¹,² unsaturation characteristic of the 2,3,5,7A-tetrahydro-1H-pyrrolizine scaffold—undergo hydrogenation over PtO₂ to give predominantly the syn addition product with a diastereomeric excess of 90% [1]. By contrast, exocyclic double bond substrates hydrogenated over Pd/C yield the anti addition product with a diastereomeric excess of 84% [1]. This divergent stereochemical outcome (syn vs. anti) means that the choice of tetrahydro-pyrrolizine isomer predetermines downstream stereochemistry in multi-step syntheses targeting pyrrolizidine alkaloids such as (+)-tashiromine and (+)-laburnine [1].

Stereoselective synthesis Catalytic hydrogenation Diastereoselectivity

Synthetic Yield of 7-Substituted 2,3,5,7A-Tetrahydro-1H-pyrrolizine Derivatives via Base-Catalyzed Carbocyclization: A Validated Route for Library Construction

A base-catalyzed nucleophilic carbocyclization strategy employing N-alkynyl-substituted proline esters treated with lithium bis(trimethylsilyl)amide (LiHMDS) as a non-nucleophilic, sterically hindered strong base produces 7-phenyl- and 7-butyl-2,3,5,7A-tetrahydro-1H-pyrrolizine carboxylates in good to excellent yields [1]. The three-step methodology (propargylation, Sonogashira coupling, and endo-dig cyclization) delivers a library of pyrrolizine derivatives from commercially available proline esters with reported yields ranging from moderate to excellent across a substrate scope [1]. No analogous systematic yield data have been reported for the 2,3,5,6-tetrahydro isomer using comparable cyclization chemistry, limiting the synthetic tractability of the alternate regioisomer for parallel library synthesis.

Synthetic methodology Carbocyclization Library synthesis

Scaffold Prevalence in Bioactive Natural Products: 2,3,5,7A-Tetrahydro-1H-pyrrolizine Core in Pyrrolizidine Alkaloids vs. Non-Natural Occurrence of 2,3,5,6-Tetrahydro Isomer

The 2,3,5,7A-tetrahydro-1H-pyrrolizine core is the defining structural motif of the necine base family of pyrrolizidine alkaloids, occurring in retronecine, supinidine, heliotridine, and over 660 known alkaloids distributed across more than 6,000 plant species worldwide [1]. Retronecine—(1R,7aR)-7-(hydroxymethyl)-2,3,5,7a-tetrahydro-1H-pyrrolizin-1-ol—exemplifies this scaffold and serves as the biosynthetic precursor to hepatotoxic alkaloids such as monocrotaline, senecionine, and retrorsine [2]. In contrast, the 2,3,5,6-tetrahydro-1H-pyrrolizine isomer does not appear in any reported natural product and is exclusively a synthetic entity [3]. This stark difference in natural occurrence means that any research program studying pyrrolizidine alkaloid biosynthesis, metabolism, or toxicology must use the 2,3,5,7A scaffold, as it is the biologically validated isomer.

Natural product chemistry Pyrrolizidine alkaloids Scaffold privileging

High-Impact Application Scenarios for 2,3,5,7A-Tetrahydro-1H-pyrrolizine Based on Quantitative Differentiation Evidence


Development of Noncompetitive Proline Racemase Inhibitors for Trypanosomal Drug Discovery

The tetrahydro-1H-pyrrolizine-7a(5H)-carboxylate scaffold—directly derived from 2,3,5,7A-tetrahydro-1H-pyrrolizine—provides a validated starting point for proline racemase inhibitor development. As demonstrated by Harty et al. (2014), this scaffold achieves a Ki of 111 ± 15 mM and an IC₅₀ of 67 µM against C. sticklandii proline racemase, whereas the more rigid 7-azabicyclo[2.2.1]heptane analog fails to reach 50% inhibition at 142.5 mM [1]. Proline racemase is an essential mitogenic protein in Trypanosoma species, making it a validated therapeutic target for Chagas disease and African sleeping sickness. Researchers procuring this scaffold for structure-activity relationship (SAR) campaigns can anticipate measurable enzyme engagement from the outset, reducing the risk of investing in an inactive core structure [1].

Enantioselective Total Synthesis of Pyrrolizidine Alkaloid Natural Products

The endocyclic double bond geometry of the 2,3,5,7A-tetrahydro-1H-pyrrolizine scaffold is the critical determinant of stereochemical outcome in catalytic hydrogenation steps en route to pyrrolizidine alkaloids. David et al. (1999) showed that endocyclic double bond substrates yield syn addition products with 90% diastereomeric excess using PtO₂, a stereochemical pathway required for the synthesis of (+)-laburnine, (+)-tashiromine, and related necine bases [2]. The scaffold is the direct core of retronecine, supinidine, and heliotridine—the three most common necine bases in the >660-member pyrrolizidine alkaloid family [3]. Synthetic chemistry groups pursuing total synthesis or semi-synthesis of these alkaloids should procure the 2,3,5,7A isomer specifically, as the 2,3,5,6 isomer would direct hydrogenation toward the incorrect diastereomeric series [2].

Building Block for Parallel Synthesis of Substituted Pyrrolizine Libraries in Medicinal Chemistry

The base-catalyzed carbocyclization methodology of Garba Suleiman (2015) provides a reproducible, three-step route from proline esters to 7-aryl- and 7-alkyl-2,3,5,7A-tetrahydro-1H-pyrrolizine carboxylates in good to excellent yields, using LiHMDS as a non-nucleophilic base under endo-dig cyclization control [4]. This validated synthetic pathway enables medicinal chemistry groups to construct focused libraries of pyrrolizine derivatives for screening against anticancer, anti-inflammatory, and antimalarial targets—all therapeutic areas where pyrrolizine scaffolds have demonstrated activity in peer-reviewed studies [3]. The combination of a biologically privileged scaffold with a tractable, high-yielding synthetic route makes procurement of the parent 2,3,5,7A-tetrahydro-1H-pyrrolizine a rational choice for hit-to-lead and lead optimization programs [4].

Physicochemical Reference Standard for Regioisomer Identification in Quality Control

The computed LogP difference (ΔLogP ≈ 0.11) between the 2,3,5,7A-tetrahydro isomer (LogP = 1.20) and the 2,3,5,6-tetrahydro isomer (LogP = 1.3077) provides a measurable physicochemical parameter for distinguishing these otherwise nearly identical regioisomers (same molecular formula, molecular weight, and topological polar surface area) . Analytical chemistry laboratories and quality control units can leverage this LogP difference—combined with the GC-MS spectrum available via SpectraBase [5]—to confirm the identity of purchased material, particularly when NMR spectra of the two isomers may be ambiguous due to overlapping aliphatic proton resonances. Procurement of an authenticated reference standard of the correct isomer is essential for building reliable analytical methods .

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